molecular formula C14H19N5O4 B601345 Famciclovir N7-Isomer CAS No. 131266-15-4

Famciclovir N7-Isomer

Cat. No. B601345
M. Wt: 321.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Famciclovir N7-Isomer is an impurity of Famciclovir . Famciclovir is used for the treatment of various herpesvirus infections, most commonly for herpes zoster . The molecular formula of Famciclovir N7-Isomer is C14H19N5O4 .


Synthesis Analysis

The synthesis of Famciclovir involves biocatalytic methods that have been applied to the production of FDA-approved anti-viral drugs and their intermediates . The enzymatic asymmetric synthesis of amino acid components, the fermentative production of structurally complex intermediates of anti-influenza drugs, and the fully enzymatic, large-scale synthesis of a potential block-buster HIV drug are exemplary .


Molecular Structure Analysis

The compound Famciclovir is synthesized and characterized by elemental analysis, 1H NMR, 13C NMR, mass spectra, electronic spectra, and IR spectra . This confirms the proposed structure for the compound Famciclovir .


Chemical Reactions Analysis

Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals in a sustainable fashion . With many enzyme classes being uncharted with regards to the synthesis of anti-viral agents, there is still a large unopened toolbox waiting to be unlocked .

Scientific Research Applications

1. Antiviral Efficacy

Famciclovir demonstrates effectiveness against various viral infections. It is particularly noted for its action against herpes viruses, including herpes zoster, orolabial, and genital herpes, as well as its potential against hepatitis B virus (HBV) infections. Clinical studies have shown that famciclovir can rapidly suppress viral replication, leading to a reduction in symptoms and disease progression in various viral infections (Ono et al., 2012); (Main et al., 1996).

2. Biochemical Properties

The biochemical pathways of famciclovir's conversion to penciclovir, its active form, have been studied in detail. This process involves a series of metabolic steps, including de-acetylation and oxidation, predominantly in liver tissues. Such studies provide insights into the drug's mechanism of action and its metabolic fate in the human body (Hodge, 1993); (Clarke et al., 1995).

3. Pharmacokinetics and Stability

Research has also focused on the pharmacokinetics of famciclovir, exploring its absorption, distribution, metabolism, and excretion. Additionally, stability indicating LC assay methods have been developed for determining famciclovir in bulk drug and pharmaceutical dosage forms, ensuring the quality and efficacy of the drug (Raju et al., 2008).

4. Potential in Hematopoiesis and Hematological Disorders

Interestingly, research using animal models indicates that famciclovir might have implications in hematopoiesis. It has been observed to cause hematopoietic failure by affecting the proliferation and survival of hematopoietic stem and progenitor cells. This suggests a potential area of research in understanding and possibly treating myeloid malignancies (Li et al., 2020).

Future Directions

Famciclovir N7-Isomer is currently available for research use only . As an impurity of Famciclovir, its future directions would likely be tied to the applications and developments of Famciclovir itself .

properties

IUPAC Name

[2-(acetyloxymethyl)-4-(2-aminopurin-7-yl)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-13-12(19)5-16-14(15)18-13/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKDLNFKTYJBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=NC(=NC=C21)N)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Famciclovir N7-Isomer

CAS RN

131266-15-4
Record name 1,3-Propanediol, 2-(2-(2-amino-7H-purin-7-yl)ethyl)-, 1,3-diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131266154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-PROPANEDIOL, 2-(2-(2-AMINO-7H-PURIN-7-YL)ETHYL)-, 1,3-DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD3F9X0CIB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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